2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Pharmacological Properties
Compound 2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, although not directly mentioned, may share similar characteristics and applications with related pyrazolo[1,5-a]pyrimidine compounds which have been extensively studied for their diverse pharmacological activities. Research in this area has highlighted the synthesis and potential application of such compounds in various biological and chemical contexts. For instance, pyrazolopyrimidine derivatives have been synthesized and evaluated for their pharmacological properties, showing potential as selective ligands and inhibitors in drug discovery processes. Specific studies include:
- The exploration of pyrazolopyrimidines as selective ligands for imaging with positron emission tomography (PET) due to their selective binding properties to specific protein receptors (Dollé et al., 2008).
- Investigation into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
- A study on the role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core, affecting adenosine A1 and A2A receptor affinity and selectivity profiles, indicating the importance of structural modification in enhancing receptor selectivity (Squarcialupi et al., 2017).
Chemical Structure and Reactivity
Research on pyrazolo[1,5-a]pyrimidine compounds has also focused on their chemical structure and reactivity, which are crucial for their biological applications:
- Studies on the hydrogen-bonded structure of pyrazolo[1,5-a]pyrimidine derivatives, contributing to understanding their molecular interactions, which are essential for drug design and development (Portilla et al., 2006).
- The synthesis and structural analysis of azolo[a]pyrimidines and related compounds, providing insights into the synthesis routes and structural characteristics that influence their biological activity (Bajwa & Sykes, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-9-11-23(12-10-14)18-13-15(2)21-20-19(16(3)22-24(18)20)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUWAUXGKKJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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